molecular formula C14H19N3O4S B7692997 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide

3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide

Cat. No. B7692997
M. Wt: 325.39 g/mol
InChI Key: FHENMRBXEFFDHR-UHFFFAOYSA-N
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Description

The compound “3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxadiazole ring attached to a benzene ring via a methoxy group and a propyl chain . The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

The chemical reactions of oxadiazoles are diverse and depend on the specific substituents present . They may undergo reactions typical of aromatic compounds, such as electrophilic substitution, as well as reactions at the nitrogen or oxygen atoms .

Future Directions

The study of oxadiazole derivatives is a promising area of research due to their diverse biological activities . Future research could involve the synthesis of new derivatives, the investigation of their biological activities, and the development of methods to predict their properties .

properties

IUPAC Name

3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-4-8-15-22(18,19)10-6-7-12(20-3)11(9-10)14-16-13(5-2)21-17-14/h6-7,9,15H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHENMRBXEFFDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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